molecular formula C₈H₁₄N₂O₄ B143997 Diisopropyl azodicarboxylate CAS No. 2446-83-5

Diisopropyl azodicarboxylate

Cat. No. B143997
CAS RN: 2446-83-5
M. Wt: 202.21 g/mol
InChI Key: VVWRJUBEIPHGQF-MDZDMXLPSA-N
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Description

Diisopropyl azodicarboxylate (DIAD) is a reagent commonly used in organic synthesis for various transformations, including oxidations, carbonylations, and the formation of carbon-nitrogen bonds. It is known for its role in the Mitsunobu reaction, where it acts in conjunction with triphenylphosphine to activate alcohols for substitution reactions .

Synthesis Analysis

DIAD is not only used as a reagent but also participates in the synthesis of structurally diverse compounds. For instance, it reacts with cyclic phosphites/phosphoramidites to form spirocyclic penta- and hexacoordinate phosphorus compounds, demonstrating the versatility of DIAD in creating complex molecular architectures .

Molecular Structure Analysis

The molecular structure of DIAD-related compounds can be quite intricate. For example, the reaction of DIAD with phosphorus(III) compounds leads to chlorophosphoranes and phosphoranes with unique geometries, such as trigonal bipyramidal phosphorus with 'reversed apicophilicity' . These structures are further elucidated through X-ray crystallography and theoretical calculations, highlighting the role of DIAD in the formation of novel molecular geometries.

Chemical Reactions Analysis

DIAD is involved in a variety of chemical reactions. It serves as an oxidant in the conversion of alcohols to carbonyl compounds without overoxidation to carboxylic acids . Additionally, it acts as a carbonylating source in the synthesis of carbamates from anilines and facilitates the selective deprotection of N-benzyl groups in benzylamines . DIAD is also used to transform oximes into oxime carbonates and to mediate the dehydrogenation of 2-amino-3-cyano 4H-chromenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of DIAD are closely related to its reactivity in various chemical reactions. Its ability to act as an oxidant, carbonyl source, and participate in the formation of carbon-nitrogen bonds is a testament to its chemical versatility. The reactions it undergoes often proceed under mild conditions, which is advantageous for the synthesis of complex molecules with multiple functional groups .

Scientific Research Applications

Synthesis of Oxime Carbonates

Diisopropyl azodicarboxylate (DIAD) has been used as a precursor in the copper-catalyzed synthesis of oxime carbonates from oximes. This method demonstrates DIAD's role in facilitating O-H bond cleavage and O-C bond formation, providing a high-yield pathway for the production of oxime carbonates while tolerating a wide range of functional groups (Usman et al., 2017).

Oxidation of Alcohols

DIAD has been employed in the nitroxyl-radical-catalyzed oxidation of alcohols, transforming them into their corresponding aldehydes and ketones. This process efficiently oxidizes various types of alcohols, including aliphatic, benzylic, and allylic, without overoxidation to carboxylic acid (Hayashi et al., 2012).

Mitsunobu Reaction

DIAD is used in the Mitsunobu reaction, a process where alcohols are converted into various products with high stereospecificity. DIAD's role in this reaction is highlighted by its ability to facilitate the transformation of alcohols with pronucleophiles to yield products efficiently, significantly simplifying the isolation and purification process compared to traditional methods (Hagiya et al., 2009).

Pentacoordinate Phosphoranes Formation

In unique chemical reactions, DIAD interacts with cyclic phosphites to form novel pentacoordinate phosphoranes. This reaction showcases the versatile chemistry of DIAD, as it provides access to these complex molecules with unusual structural characteristics, differing from traditional Mitsunobu reactions (Satish Kumar et al., 2002).

C-H/C-N and C-H/C-CO-N Conversion

DIAD plays a crucial role in decatungstate-photoinduced alkylation processes. It aids in the addition of C-H bonds to the N═N double bond of DIAD under irradiation conditions, facilitating a photoinduced three-component coupling that yields acyl hydrazides (Ryu et al., 2013).

Safety And Hazards

DIAD causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure. It is toxic to aquatic life with long-lasting effects .

Future Directions

DIAD is a valuable reagent in organic synthesis and its use in various reactions, including the Mitsunobu and aza-Baylis-Hillman reactions, suggests that it will continue to be an important tool in the synthesis of organic compounds .

properties

IUPAC Name

propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate
Source PubChem
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InChI

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWRJUBEIPHGQF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N=NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/N=N/C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894754
Record name Diisopropyl azodicarboxylate
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Molecular Weight

202.21 g/mol
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Physical Description

Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS]
Record name Diisopropyl azodicarboxylate
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Product Name

Diisopropyl azodicarboxylate

CAS RN

2446-83-5, 939987-56-1
Record name Diisopropyl azodicarboxylate
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Record name Diisopropyl azodicarboxylate
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Record name Diisopropyl azodicarboxylate
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Record name Diisopropyl azodicarboxylate
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Record name DIISOPROPYL AZODICARBOXYLATE
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Synthesis routes and methods I

Procedure details

Alternatively, a compound of Formula XXXV can react with a 1H-imidazo[4,5-c]quinolinol of Formula XXIII under the Mitsunobu reaction conditions described in step (9) of Reaction Scheme I. For example, combining a 1H-imidazo[4,5-c]quinolinol of Formula XXIII, triphenylphosphine, and tert-butyl 4-hydroxy-1-piperdinecarboxylate in THF at 5° C. or ambient temperature and slowly adding diisopropyl azodicarboxylate provides a compound of Formula XXXVII wherein Za is a bond and R10 is pentylene.
[Compound]
Name
Formula XXXV
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reactant
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1H-imidazo[4,5-c]quinolinol
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Formula XXIII
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
1H-imidazo[4,5-c]quinolinol
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula XXIII
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Name
CC(O)CC(C)OC(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,650
Citations
M Jia, S Guo, S Gao, Q Wang, J Sun - Thermochimica Acta, 2020 - Elsevier
Thermal decomposition behavior and decomposition mechanism of diisopropyl azodicarboxylate (DIAD) were characterized and analyzed by C80 micro-calorimetery and STA-FTIR-MS …
Number of citations: 10 www.sciencedirect.com
M Hayashi, M Shibuya, Y Iwabuchi - The Journal of Organic …, 2012 - ACS Publications
… A nitroxyl-radical-catalyzed oxidation of alcohols using diisopropyl azodicarboxylate (DIAD) … We report herein an AZADO-catalyzed oxidation method using diisopropyl azodicarboxylate …
Number of citations: 85 pubs.acs.org
I Ryu, A Tani, T Fukuyama, D Ravelli, S Montanaro… - Organic …, 2013 - ACS Publications
Tetrabutylammonium decatungstate (TBADT) accelerated the addition of C–H bonds to the NN double bond of diisopropyl azodicarboxylate (DIAD) under irradiation conditions. The …
Number of citations: 132 pubs.acs.org
DI Jung, YY Kim, BG Yoo, YG Lee… - Bulletin of the Korean …, 1994 - koreascience.kr
Acyclic azodicarboxylate esters among acyclic azodicarbox ylates have been used extensively as dienophiles. 1, 2 Among the diene systems examined, furan was the only heterocyclic …
Number of citations: 2 koreascience.kr
M Usman, ZH Ren, YY Wang, ZH Guan - RSC advances, 2016 - pubs.rsc.org
… C bond formation were notably achieved under solvent-free conditions and a variety of carbamates were synthesized from readily available anilines using diisopropyl azodicarboxylate (…
Number of citations: 19 pubs.rsc.org
R Azhakar, SP Sarish, G Tavčar, HW Roesky… - Inorganic …, 2011 - ACS Publications
… we carried out the reactions of L with benzoylpyridine, diisopropyl azodicarboxylate, and 1,2-… (19) The reaction of L with diisopropyl azodicarboxylate favors a [1 + 4]- rather than a [1 + 2]-…
Number of citations: 34 pubs.acs.org
M Shi, GL Zhao - Tetrahedron, 2004 - Elsevier
… Herein, we report the aza-Baylis–Hillman reaction of diisopropyl azodicarboxylate (DIAD) and DEAD with various acrylates and acrylonitrile in the presence of an array of Lewis bases. …
Number of citations: 33 www.sciencedirect.com
D Camp, ID Jenkins - Australian Journal of Chemistry, 1990 - CSIRO Publishing
α,ω-Dithiols in the presence of triphenylphosphine and diisopropyl azodicarboxylate are converted into a mixture of monomeric and polymeric disulfides. The product distribution is …
Number of citations: 13 www.publish.csiro.au
H Sharma, M Mourya, D Guin, YC Joshi, MP Dobhal… - Tetrahedron …, 2017 - Elsevier
… Selective dehydrogenation of 2-amino-3-cyano 4H-chromenes to the corresponding 2-iminochromenes mediated by diisopropyl azodicarboxylate under neutral conditions is reported. …
Number of citations: 10 www.sciencedirect.com
K Hagiya, N Muramoto, T Misaki, T Sugimura - Tetrahedron, 2009 - Elsevier
… reaction of a variety of alcohols with pronucleophiles results in good yields of the products under sufficient stereospecificity of inversion, as conventional diisopropyl azodicarboxylate (…
Number of citations: 71 www.sciencedirect.com

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